2-Amino-1-(2-iodophenyl)ethanol
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Overview
Description
2-Amino-1-(2-iodophenyl)ethanol is an organic compound with the molecular formula C8H10INO It is characterized by the presence of an amino group, a hydroxyl group, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1-(2-iodophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzaldehyde with nitromethane to form 2-iodo-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride . Another method involves the direct iodination of 2-amino-1-phenylethanol using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-iodobenzaldehyde, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-Amino-1-(2-iodophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-iodophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Contains an amino and hydroxyl group but lacks the aromatic ring and iodine atom.
Phenylethanolamine: Similar structure but without the iodine atom.
Iodobenzene: Contains an iodine atom attached to a benzene ring but lacks the amino and hydroxyl groups.
Uniqueness
2-Amino-1-(2-iodophenyl)ethanol is unique due to the combination of its functional groups and the presence of an iodine atom. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H10INO |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
2-amino-1-(2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H10INO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2 |
InChI Key |
CWLIBAOBIAUKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)I |
Origin of Product |
United States |
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